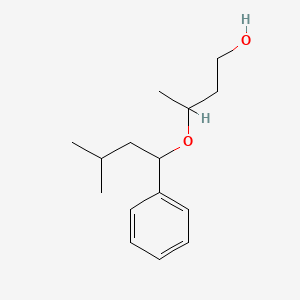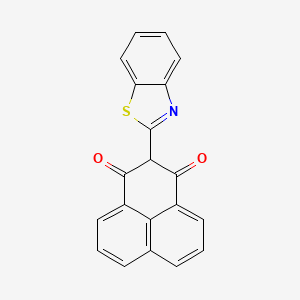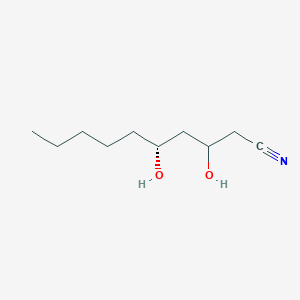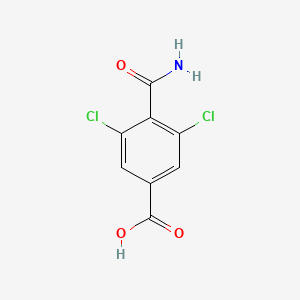![molecular formula C34H41NS2 B12604226 3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole CAS No. 917561-53-6](/img/structure/B12604226.png)
3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole is an organic compound that belongs to the class of bithiophenes and carbazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole typically involves the coupling of 3,4’-Dihexyl-2,2’-bithiophene with 9-ethyl-9H-carbazole. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.
科学研究应用
3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of conductive polymers and other advanced materials.
Biological Research:
作用机制
The mechanism of action of 3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole involves its interaction with various molecular targets and pathways. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. The specific pathways and molecular targets depend on the application, such as electron transport in OLEDs or charge separation in OPVs .
相似化合物的比较
Similar Compounds
3,4’-Dihexyl-2,2’-bithiophene: A precursor in the synthesis of the target compound, known for its use in organic electronics.
3,3′′′-Dihexyl-2,2′5′,2′′5′′,2′′′-Quaterthiophene: Another similar compound used in organic electronic devices.
Uniqueness
3-(3’,4-Dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole is unique due to its combined bithiophene and carbazole structure, which imparts distinct electronic properties that are advantageous in various applications, particularly in organic electronics.
属性
CAS 编号 |
917561-53-6 |
|---|---|
分子式 |
C34H41NS2 |
分子量 |
527.8 g/mol |
IUPAC 名称 |
9-ethyl-3-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]carbazole |
InChI |
InChI=1S/C34H41NS2/c1-4-7-9-11-15-25-21-22-36-34(25)32-24-26(16-12-10-8-5-2)33(37-32)27-19-20-31-29(23-27)28-17-13-14-18-30(28)35(31)6-3/h13-14,17-24H,4-12,15-16H2,1-3H3 |
InChI 键 |
UKZKJGHMLIERSL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(SC=C1)C2=CC(=C(S2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)


![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)

![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)


![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
